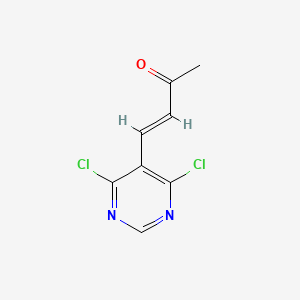

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is a chlorinated pyrimidine derivative featuring a conjugated enone system (α,β-unsaturated ketone). The molecule comprises a pyrimidine ring substituted with two chlorine atoms at the 4- and 6-positions, linked to a butenone moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one typically involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using the aforementioned synthetic routes. The process typically includes the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Aromatic nucleophilic substitution (SNAr) reactions are common, where nucleophiles replace the chlorine atoms on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, alkoxides, and thiols are used in SNAr reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Activity

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one has been studied for its potential as an antiviral agent. Research indicates that chlorinated pyrimidines can serve as precursors for the synthesis of antiviral nucleotide derivatives, which are crucial in the development of drugs targeting viral infections . Additionally, compounds derived from this structure have shown promise in inhibiting cancer cell proliferation by targeting specific metabolic pathways .

Case Study: Antimalarial Activity

A study on triaminopyrimidines demonstrated that modifications to the pyrimidine structure can enhance antimalarial properties. The incorporation of this compound into these compounds resulted in improved efficacy against Plasmodium falciparum, highlighting its potential in treating malaria .

Agricultural Applications

Pesticide Development

The chlorinated pyrimidine derivatives are known to be effective in synthesizing pesticides. The ability to modify the pyrimidine core allows for the design of compounds that can target specific pests while minimizing environmental impact . For example, this compound can be utilized as a scaffold for developing new agrochemicals that enhance crop protection.

Material Science Applications

Polymer Synthesis

In material science, the compound has been explored for its role in synthesizing novel polymers. The enone functional group allows for polymerization reactions that can lead to materials with unique properties suitable for various industrial applications .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Effective as precursors for antiviral nucleotides |

| Anticancer agents | Inhibits cancer cell proliferation | |

| Agricultural | Pesticide development | Effective in synthesizing targeted pesticides |

| Material Science | Polymer synthesis | Potential for creating novel materials |

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic Characterization

The isoxazole compound was characterized using 1D/2D NMR (e.g., $^1$H-$^1$H COSY, $^1$H-$^{13}$C HSQC, HMBC), confirming its (E)-configuration and regiochemistry . For 4-(4,6-dichloropyrimidin-5-yl)but-3-en-2-one, similar NMR techniques would be critical to resolve the chlorine-induced deshielding effects and verify the substitution pattern on the pyrimidine ring.

Reactivity and Functional Group Influence

- This contrasts with the phenylisoxazole analog, where the isoxazole’s aromaticity may stabilize the enone system.

- Steric Considerations: The bulkier pyrimidine ring in the dichloro compound might hinder reactions at the enone compared to the less sterically encumbered isoxazole derivative.

Data Table: Key Properties of Compared Compounds

Biological Activity

4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichloropyrimidine moiety attached to a butenone structure. This unique arrangement contributes to its biological interactions and potential as a therapeutic agent.

Research indicates that compounds containing pyrimidine rings often exhibit diverse biological activities, including:

- Antitumor Activity : Pyrimidine derivatives have shown promise in inhibiting tumor growth through various pathways, including the inhibition of key enzymes involved in DNA synthesis.

- Antiviral Properties : Certain pyrimidine analogs have been identified as inhibitors of viral replication, particularly in the context of hepatitis B virus (HBV) and other viral infections.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to modulate inflammatory responses.

Biological Activity Data

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of DNA synthesis | |

| Antiviral | Inhibition of HBV replication | |

| Anti-inflammatory | Modulation of cytokine release |

Case Studies and Research Findings

- Antitumor Activity : A study highlighted the synthesis of various pyrimidine derivatives, including this compound, which were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to controls, suggesting their potential as anticancer agents.

- Antiviral Properties : Another research effort focused on the antiviral efficacy of similar pyrimidine compounds against HBV. The study reported that certain derivatives exhibited potent inhibition of viral replication in vitro, with mechanisms involving interference with viral polymerase activity.

- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of pyrimidine derivatives showed that this compound could reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This finding positions the compound as a candidate for further development in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. How can the purity of 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one be accurately determined following synthesis?

To assess purity, employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using gradient elution with a C18 column and UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to confirm structural integrity and detect residual solvents. Peaks for aromatic protons (δ 7.5–8.7 ppm) and carbonyl groups (δ ~1665 cm−1 in IR) are critical markers .

- Mass Spectrometry (MS) : Compare observed molecular ion peaks (e.g., [M]+) with theoretical values to verify molecular weight .

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield?

Key factors include:

- Solvent Selection : Use polar aprotic solvents like DMSO or DMF to stabilize intermediates and enhance reaction rates .

- Temperature Control : Maintain temperatures between 60–80°C to balance kinetic efficiency and avoid decomposition .

- Catalyst Optimization : Employ palladium-based catalysts (e.g., Pd(PPh3)4) for cross-coupling steps, ensuring a 2–5 mol% loading .

Yield improvements (e.g., 78% in ) often correlate with strict stoichiometric ratios and inert atmospheres .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., chlorinated gases) .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. What strategies can address discrepancies in spectroscopic data when characterizing this compound?

- Multi-Technique Validation : Cross-validate NMR, IR, and MS data to resolve ambiguities. For example, IR carbonyl peaks (1665 cm−1) should align with 13C NMR signals near δ 190 ppm .

- Control Experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity, humidity) that may alter spectral profiles .

- Degradation Monitoring : Use time-resolved HPLC to detect decomposition products, especially if organic degradation is suspected during prolonged experiments .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Computational Modeling : Apply density functional theory (DFT) to map electron density distributions. Electron-withdrawing groups (e.g., -Cl) on the pyrimidine ring enhance electrophilicity, favoring nucleophilic attacks at the β-carbon of the enone moiety .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying electronic environments. For example, para-substituted electron donors decrease activation barriers in Suzuki-Miyaura couplings .

Q. How can computational modeling predict the compound's behavior in novel reaction environments?

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict solubility and aggregation tendencies. Tools like Discovery Studio can model steric hindrance in transition states .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. What are the challenges in interpreting X-ray crystallography data for derivatives of this compound?

- Disorder Resolution : Address positional disorder in crystal lattices (common in flexible enone systems) using SHELXL refinement with anisotropic displacement parameters .

- Data-to-Parameter Ratios : Ensure ratios >10:1 to minimize overfitting. achieved an R factor of 0.054 using high-resolution data (298 K, Cu Kα radiation) .

Q. Methodological Considerations

Q. What are common side reactions encountered during synthesis, and how can they be minimized?

- Diels-Alder Adduct Formation : The α,β-unsaturated ketone moiety may undergo cycloaddition. Mitigate this by using low-dielectric solvents (e.g., toluene) and avoiding elevated temperatures .

- Halogen Exchange : Competing substitution at the 4- and 6-chloro positions can occur. Optimize leaving group reactivity by adjusting base strength (e.g., K2CO3 vs. NaH) .

Q. How does the compound's stability under varying pH and temperature conditions impact experimental design?

- pH-Dependent Degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions (pH <3) may hydrolyze the enone group .

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., exothermic peaks above 150°C) to define safe storage conditions .

Properties

Molecular Formula |

C8H6Cl2N2O |

|---|---|

Molecular Weight |

217.05 g/mol |

IUPAC Name |

(E)-4-(4,6-dichloropyrimidin-5-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H6Cl2N2O/c1-5(13)2-3-6-7(9)11-4-12-8(6)10/h2-4H,1H3/b3-2+ |

InChI Key |

MURIKMKMYXYDOS-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=C(N=CN=C1Cl)Cl |

Canonical SMILES |

CC(=O)C=CC1=C(N=CN=C1Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.